molecular formula C3H5KO4S B8039039 potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate

potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate

Cat. No.: B8039039
M. Wt: 176.24 g/mol
InChI Key: RJJWCJAUTZUZDB-KSMVGCCESA-M
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Description

Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate is an organic compound that features a potassium ion bonded to a sulfonate group, which is further connected to a hydroxypropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate typically involves the reaction of (E)-3-hydroxyprop-1-ene-1-sulfonic acid with a potassium base. The reaction is carried out in an aqueous medium, where the sulfonic acid is neutralized by the potassium base, resulting in the formation of the potassium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous process involving the neutralization of (E)-3-hydroxyprop-1-ene-1-sulfonic acid with potassium hydroxide. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, concentration, and mixing rates.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the propene moiety can be reduced to form a saturated hydrocarbon.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the double bond.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.

Major Products

    Oxidation: Formation of (E)-3-oxoprop-1-ene-1-sulfonate.

    Reduction: Formation of potassium;(E)-3-hydroxypropane-1-sulfonate.

    Substitution: Formation of various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the hydroxypropene moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Potassium methanesulfonate: Similar sulfonate group but lacks the hydroxypropene moiety.

    Potassium ethane-1-sulfonate: Similar sulfonate group but with a different hydrocarbon chain.

    Potassium propanesulfonate: Similar hydrocarbon chain but lacks the hydroxy group.

Uniqueness

Potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate is unique due to the presence of both a hydroxy group and a double bond in the propene moiety, which provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

potassium;(E)-3-hydroxyprop-1-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.K/c4-2-1-3-8(5,6)7;/h1,3-4H,2H2,(H,5,6,7);/q;+1/p-1/b3-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWCJAUTZUZDB-KSMVGCCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CS(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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